An In-depth Technical Guide to Dinitropyrene Isomers and Their Chemical Structures
An In-depth Technical Guide to Dinitropyrene Isomers and Their Chemical Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological characteristics of dinitropyrene (DNP) isomers, with a primary focus on the 1,3-, 1,6-, and 1,8-isomers. Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are environmental contaminants, notably found in diesel exhaust and airborne particulate matter. Their potent mutagenicity and carcinogenicity make them a significant area of study in toxicology and drug development.
Chemical Structure and Identification
The chemical structure of pyrene (B120774) allows for the formation of several dinitro-isomers. The positions of the nitro groups on the pyrene backbone significantly influence the isomer's chemical and biological properties. The most commonly studied isomers are 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389).
Below are the chemical structures and identification details for these key isomers.
Table 1: Chemical Identification of Dinitropyrene Isomers
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3-Dinitropyrene | 1,3-dinitropyrene | 75321-20-9 | C₁₆H₈N₂O₄ | 292.25 |
| 1,6-Dinitropyrene | 1,6-dinitropyrene | 42397-64-8 | C₁₆H₈N₂O₄ | 292.25 |
| 1,8-Dinitropyrene | 1,8-dinitropyrene | 42397-65-9 | C₁₆H₈N₂O₄ | 292.25 |
Physicochemical Properties
The physicochemical properties of dinitropyrene isomers are crucial for understanding their environmental fate, transport, and bioavailability. The high melting points and low vapor pressures are characteristic of polycyclic aromatic compounds. Solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) is important for their use in in vitro experimental settings.
Table 2: Physicochemical Properties of Dinitropyrene Isomers
| Property | 1,3-Dinitropyrene | 1,6-Dinitropyrene | 1,8-Dinitropyrene |
| Melting Point (°C) | 275[1] | >300[2][3] | >300[4] |
| Boiling Point (°C) | 434.19 (estimated)[1] | N/A | N/A |
| Density (g/cm³) | 1.2855 (estimated)[1] | N/A | N/A |
| Vapor Pressure (mm Hg at 25°C) | N/A | 9.1 x 10⁻¹⁰ (estimated)[2] | 9.1 x 10⁻¹⁰ (estimated)[4] |
| Solubility | Soluble in DMSO (2 mg/mL)[5] | Moderately soluble in toluene | Soluble in DMSO (2 mg/mL) |
| logP (Octanol-Water Partition Coefficient) | N/A | N/A | N/A |
Biological Activity and Metabolic Activation
Dinitropyrene isomers are potent mutagens, and their biological activity is dependent on metabolic activation to electrophilic intermediates that can form covalent adducts with DNA. The primary pathway for this activation is through nitroreduction.
The metabolic activation of dinitropyrenes is a multi-step process. Initially, one of the nitro groups is reduced by cytosolic nitroreductases to a nitroso intermediate. This is followed by further reduction to an N-hydroxy arylamine. This N-hydroxy arylamine can then undergo O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy arylamine. This ultimate carcinogen can then react with DNA, primarily at the C8 position of guanine, to form DNA adducts. These adducts can lead to mutations if not repaired.
Experimental Protocols
Synthesis of Dinitropyrene Isomers
General Procedure for Nitration of Pyrene:
The synthesis of dinitropyrene isomers is typically achieved through the nitration of pyrene. This process often yields a mixture of isomers that require separation.
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Nitration Reaction: Pyrene is dissolved in a suitable solvent such as acetic anhydride. A nitrating agent, commonly nitric acid or a metal nitrate (B79036) like copper(II) nitrate, is added to the solution. The reaction is typically stirred at a controlled temperature (e.g., 55°C) for several hours.
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Work-up: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed to remove inorganic byproducts.
-
Separation and Purification: The resulting mixture of dinitropyrene isomers is separated using chromatographic techniques. Flash chromatography on a silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of dichloromethane (B109758) in petroleum ether) is a common method for isolating the individual isomers.
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Characterization: The purity and identity of the isolated isomers are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mutagenicity Assessment: Ames Test
The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds.
Protocol Outline:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for testing nitro-PAHs. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.
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Exposure: The tester strains are exposed to various concentrations of the dinitropyrene isomer (dissolved in a suitable solvent like DMSO) on a minimal glucose agar (B569324) plate. A small amount of histidine is added to allow for a few initial cell divisions, during which mutations can occur.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6][7][8]
DNA Adduct Analysis: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Protocol Outline:
-
DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the dinitropyrene isomer.
-
DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[5][9][10]
-
Adduct Enrichment: The bulky aromatic adducts are often enriched from the normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.[5][9]
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[5][9][10]
-
Chromatographic Separation: The ³²P-labeled DNA adducts are separated by multidimensional thin-layer chromatography (TLC).[5][9]
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[5][9][10]
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of dinitropyrene isomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the positions of the nitro groups.
Table 3: Representative ¹³C NMR Chemical Shift Data for 1,6-Dinitropyrene (in DMSO-d₆)
| Carbon Position | Chemical Shift (ppm) |
| C1, C6 | ~147 |
| C2, C7 | ~124 |
| C3, C8 | ~128 |
| C4, C9 | ~129 |
| C5, C10 | ~123 |
| C10a, C10c | ~130 |
| C10b, C3a | ~124 |
| C5a, C8a | ~127 |
Note: Specific chemical shift assignments can vary slightly depending on the solvent and experimental conditions. Data for 1,3- and 1,8-dinitropyrene are less commonly reported in detail.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of dinitropyrene isomers. Under electron ionization (EI), the molecular ion (M⁺) is typically observed at m/z 292.
Common Fragmentation Pathways:
The fragmentation of dinitropyrenes under EI-MS is characterized by the sequential loss of nitro groups (NO₂) and other small neutral molecules.
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Loss of NO₂: A prominent fragment is often observed at m/z 246, corresponding to the loss of one nitro group ([M - NO₂]⁺).
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Loss of a second NO₂: A subsequent loss of the second nitro group can lead to a fragment at m/z 200 ([M - 2NO₂]⁺).
-
Other Fragments: Other fragments resulting from the cleavage of the pyrene ring system may also be observed.
References
- 1. 1,3-DINITROPYRENE price,buy 1,3-DINITROPYRENE - chemicalbook [chemicalbook.com]
- 2. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,6-DINITROPYRENE | 42397-64-8 [chemicalbook.com]
- 4. 1,8-Dinitropyrene | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
